molecular formula C26H22N4O2S B2901541 N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-63-6

N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2901541
CAS No.: 536703-63-6
M. Wt: 454.55
InChI Key: GISNNKXWWUFLLM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring. The structure includes a 4-oxo group at position 4, a phenyl substituent at position 3, and a thioacetamide side chain at position 2. The acetamide nitrogen is substituted with a 2,3-dimethylphenyl group, which introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-16-9-8-14-20(17(16)2)27-22(31)15-33-26-29-23-19-12-6-7-13-21(19)28-24(23)25(32)30(26)18-10-4-3-5-11-18/h3-14,28H,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISNNKXWWUFLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound includes a dimethylphenyl group and a pyrimidoindole core. The structure is characterized by a sulfanyl linkage and an acetamide functional group, which may influence its biological interactions.

Biological Activities

Preliminary studies suggest that this compound may exhibit several biological activities:

  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Activity : The compound's ability to interact with cellular pathways may position it as a candidate for anticancer drug development. Studies on related pyrimidine derivatives indicate potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : There is potential for this compound to inhibit specific enzymes involved in metabolic pathways or disease processes.

Research Findings

Research on similar compounds provides insights into the possible biological activities of this compound:

StudyCompoundActivity TestedResults
Pyrimidine DerivativeEnzyme InhibitionSignificant inhibition of urease activity observed
ThienopyrimidineAnticancerInduced apoptosis in cancer cell lines
Similar AcetamidesAnti-inflammatoryReduced levels of TNF-alpha in vitro

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated for their pharmacological properties:

  • Thieno[3,2-d]pyrimidine Derivatives : These compounds have been studied for their kinase inhibition capabilities and show promise in treating inflammatory diseases.
  • Indole-Based Compounds : Research indicates that indole derivatives exhibit anticancer properties through various mechanisms including cell cycle arrest and apoptosis induction.

Comparison with Similar Compounds

Position 3 Modifications

  • Target Compound : 3-phenyl group.

Position 2 Modifications

  • Target Compound : Thioacetamide linkage with a 2,3-dimethylphenyl substituent on the acetamide nitrogen.
  • Compound 28: N-(3,3-dimethylbutyl) group introduces branched alkyl chains, affecting steric hindrance. Compound 32: N-(tert-butyl) group provides extreme steric shielding, which may reduce metabolic degradation but limit binding pocket accessibility .

Data Table: Key Structural and Inferred Properties

Compound ID N-Substituent Position 3 Substituent Molecular Weight* Inferred LogP** TLR4 Activity (Relative)
Target Compound 2,3-dimethylphenyl Phenyl ~495.5 ~3.8 Not reported
Compound 27 Isopentyl Phenyl ~463.5 ~3.2 Moderate
Compound 28 3,3-Dimethylbutyl Phenyl ~491.6 ~3.5 Low
Compound 32 tert-Butyl Phenyl ~449.5 ~2.9 Low
Compound 2,3-dimethylphenyl 4-Ethoxyphenyl ~553.6 ~4.1 Not reported

Calculated based on molecular formulas. *Estimated using fragment-based methods.

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